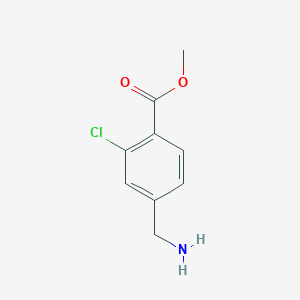

Methyl 4-(aminomethyl)-2-chlorobenzoate

Description

Methyl 4-(aminomethyl)-2-chlorobenzoate (CAS: 849020-92-4, Molecular Formula: C₉H₁₀ClNO₂) is a benzoate ester derivative featuring a chlorine substituent at the 2nd position and an aminomethyl group (-CH₂NH₂) at the 4th position of the aromatic ring . This compound serves as a key intermediate in pharmaceutical and agrochemical synthesis, where its dual functional groups (electron-withdrawing chlorine and electron-donating aminomethyl) enable versatile reactivity.

Properties

Molecular Formula |

C9H10ClNO2 |

|---|---|

Molecular Weight |

199.63 g/mol |

IUPAC Name |

methyl 4-(aminomethyl)-2-chlorobenzoate |

InChI |

InChI=1S/C9H10ClNO2/c1-13-9(12)7-3-2-6(5-11)4-8(7)10/h2-4H,5,11H2,1H3 |

InChI Key |

IEPLSLWGRRQIPX-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)CN)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of methyl 4-(aminomethyl)-2-chlorobenzoate are best understood through comparisons with analogs differing in substituent positions, electronic effects, and bioactivity. Below is a detailed analysis supported by experimental data:

Substituent Position and Electronic Effects

The position of substituents on the benzoate ring critically influences electronic properties and reactivity. For example:

- Methyl 2-chlorobenzoate (Cl at position 2) exhibits strong electron-withdrawing effects, reducing ring electron density and directing electrophilic attacks to the meta position .

- Methyl 4-chlorobenzoate (Cl at position 4) similarly withdraws electrons but has been shown to reduce bioactivity in aldose reductase (ALR) inhibition assays (IC₅₀ = 5.89 µM vs. 1.82 µM for 2-chloro analogs) .

- This compound combines a 2-chloro (electron-withdrawing) and 4-aminomethyl (electron-donating) group, creating a unique electronic profile that balances reactivity and solubility .

Structural Analogs and Halogen Variations

- Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride (CAS: 90942-47-5): A positional isomer with the aminomethyl group at position 5 instead of 4. This structural shift may reduce steric accessibility for target binding compared to the 4-substituted compound .

Functional Group Comparisons

- Methyl 4-acetamido-2-hydroxybenzoate: Replacing chlorine (electron-withdrawing) with hydroxyl (electron-donating) and aminomethyl with acetamido groups reduces electrophilic resistance but enhances hydrogen-bonding capacity .

- Benzoylmethyl 4-chlorobenzoate: The absence of an aminomethyl group limits solubility, emphasizing the importance of this substituent in improving aqueous compatibility .

Key Findings and Implications

Positional Superiority of 2-Chloro Substitution : Chlorine at position 2 optimizes bioactivity in enzyme inhibition, as seen in ALR studies .

Aminomethyl Enhances Solubility: The 4-aminomethyl group in this compound likely improves aqueous solubility compared to non-polar analogs like methyl 4-chlorobenzoate .

Halogen Effects : Fluorine substitution (e.g., in methyl 4-chloro-2-fluorobenzoate) increases lipophilicity, which may enhance blood-brain barrier penetration in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.